N-(2-morpholinoethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-morpholinoethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H30N4O3S and its molecular weight is 430.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-morpholinoethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented with the following structural formula:
This structure features a cyclohexanecarboxamide moiety linked to a morpholinoethyl group and a quinazoline derivative, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The quinazoline core is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Additionally, the thioxo group enhances the compound's reactivity and potential for binding to target proteins.
Anticancer Activity
Several studies have evaluated the anticancer potential of similar compounds within the quinazoline family. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast) | 15 |
Compound B | A549 (Lung) | 10 |
Compound C | HeLa (Cervical) | 12 |
Although specific data for this compound is limited, its structural similarity suggests potential efficacy in inhibiting tumor growth.
Antimicrobial Activity
Research indicates that compounds with thioxo and quinazoline functionalities exhibit antibacterial properties. For example, related thiazolidinone derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | Staphylococcus aureus | 32 µg/mL |
Compound E | Escherichia coli | 64 µg/mL |
The presence of the morpholino group may enhance solubility and permeability, contributing to improved antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the quinazoline ring and substituents on the morpholino group significantly influence biological activity. For example:
- Substituent Variations : The introduction of electron-withdrawing groups tends to enhance anticancer activity.
- Morpholino Modification : Alterations in the morpholino structure can affect both solubility and binding affinity to target proteins.
Case Studies
- In Vivo Studies : In a study involving mice models with induced tumors, administration of similar quinazoline derivatives resulted in a significant reduction in tumor size compared to controls.
- Cell Line Studies : The compound's effects were tested on MCF-7 cells, revealing apoptosis induction through caspase activation pathways.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c27-20(23-9-10-25-11-13-29-14-12-25)17-7-5-16(6-8-17)15-26-21(28)18-3-1-2-4-19(18)24-22(26)30/h1-4,16-17H,5-15H2,(H,23,27)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTMEPZKIWNYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)NCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.